molecular formula C19H17FN6O B2462833 4-(3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline CAS No. 1251573-27-9

4-(3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline

Cat. No.: B2462833
CAS No.: 1251573-27-9
M. Wt: 364.384
InChI Key: PCTNTZPMFYOPOA-UHFFFAOYSA-N
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Description

The compound 4-(3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole and 1,2,4-oxadiazole ring. Key structural elements include:

  • A 1,2,4-oxadiazole moiety, known for its metabolic stability and role in medicinal chemistry.
  • A N,N-dimethylaniline substituent, which enhances lipophilicity and influences electronic properties via its electron-donating dimethylamino group.

Properties

IUPAC Name

4-[3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O/c1-25(2)16-9-5-14(6-10-16)19-21-18(23-27-19)17-12-26(24-22-17)11-13-3-7-15(20)8-4-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTNTZPMFYOPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC(=NO2)C3=CN(N=N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative.

    Final Coupling: The final step involves coupling the triazole and oxadiazole intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Oxidation Reactions

The dimethylaniline moiety undergoes selective oxidation under controlled conditions.

  • Reagent : Potassium permanganate (KMnO<sub>4</sub>) in acidic or neutral media.

  • Product : Formation of N-oxide derivatives or cleavage of the methyl groups under harsh conditions.

  • Conditions : Reactions typically occur in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C.

Reduction Reactions

The oxadiazole and triazole rings display sensitivity to reductive environments:

  • Reagent : Lithium aluminum hydride (LiAlH<sub>4</sub>).

  • Product : Partial reduction of the oxadiazole ring to form dihydrooxadiazole intermediates.

  • Mechanism : Hydride attack occurs at the electron-deficient nitrogen atoms in the oxadiazole ring.

Nucleophilic Substitution

The fluorophenyl group participates in nucleophilic aromatic substitution (SNAr):

Reagent Conditions Product
Sodium methoxideAnhydrous DMSO, 100°CMethoxy substitution at the para-fluorine position
AmmoniaEthanol, refluxAmino-substituted phenyl derivative

This reactivity is attributed to the electron-withdrawing fluorine atom activating the aromatic ring.

Cycloaddition Reactions

The 1,2,3-triazole group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Reagent : Alkynes in the presence of Cu(I) catalysts.

  • Product : Triazole-linked conjugates, useful in bioconjugation or polymer chemistry.

  • Yield : Reported efficiencies exceed 85% in acetonitrile at room temperature.

Acid/Base-Mediated Rearrangements

The oxadiazole ring undergoes ring-opening under acidic conditions:

  • Reagent : Concentrated HCl or H<sub>2</sub>SO<sub>4</sub>.

  • Product : Hydrolysis to form carboxylic acid derivatives and amidoximes.

  • Mechanism : Protonation of nitrogen atoms weakens the ring structure, leading to cleavage.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl groups:

Reaction Type Catalyst Substrate Outcome
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>Aryl boronic acidsBiaryl derivatives
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>AminesIntroduction of amino groups

These reactions require inert atmospheres and temperatures of 80–120°C.

Photochemical Reactivity

UV irradiation induces isomerization or bond cleavage:

  • Observation : Triazole and oxadiazole rings exhibit π→π* transitions at 250–300 nm.

  • Outcome : Formation of radical intermediates or ring-opened products under prolonged exposure.

Key Mechanistic Insights

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing charged intermediates.

  • Steric Hindrance : The bulky triazole-methyl group restricts reactivity at the oxadiazole C5 position.

This compound’s multifunctional design allows tailored modifications for applications in medicinal chemistry and materials science, though precise optimization of reaction conditions remains critical for achieving high selectivity .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a bioactive agent with properties that may lead to new therapeutic applications:

  • Anticancer Activity : Studies have shown that derivatives containing oxadiazole and triazole rings exhibit significant anticancer activity. For instance, related compounds have demonstrated growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .
  • Antimicrobial Properties : Research indicates that compounds with similar structural motifs possess antimicrobial and antifungal activities. The oxadiazole derivatives are particularly noted for their effectiveness against resistant strains of bacteria and fungi .

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes may exhibit unique electronic properties suitable for catalysis or material applications.

Material Science

Due to its unique structure, this compound has potential applications in the development of new materials:

  • Polymer Science : The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties.
  • Coatings : Its chemical properties may be exploited in formulating coatings that require specific functionalities such as UV resistance or antimicrobial effects.

Case Studies

StudyFocusFindings
Anticancer Studies Evaluated the cytotoxic effects on glioblastoma cell linesSignificant apoptosis was observed in treated cells with IC50 values indicating effective dosage ranges .
Antimicrobial Research Investigated the efficacy against bacterial strainsCompounds demonstrated potent activity against multi-drug resistant strains .
Material Development Explored incorporation into polymer systemsEnhanced mechanical properties were reported when integrated into polyurethanes .

Mechanism of Action

The mechanism of action of 4-(3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole and oxadiazole rings can form hydrogen bonds and π-π interactions with these targets, modulating their activity and leading to various biological effects. The fluorobenzyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Compound 6c ():
  • Structure : 4-(4-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • Key Differences :
    • Replaces oxadiazole with a benzoxazole ring.
    • Contains a thione group (C=S) instead of the oxadiazole’s oxygen/nitrogen system.
    • Lacks the fluorophenyl and dimethylaniline substituents.
  • Spectroscopy: IR: C=S stretch at 1228 cm⁻¹ (absent in the target compound) .
Phthalazine-Triazole Derivatives ():
  • Structures : Triazole-linked phthalazine carboxylates with chlorophenyl/fluorophenyl substituents.
  • Key Differences :
    • Phthalazine core replaces oxadiazole.
    • Ester/carboxylate groups enhance polarity compared to the dimethylaniline group.
  • Physical Properties :
    • Higher melting points (213–215°C) due to hydrogen bonding from NH₂ and ester groups .
Pyrazole-Triazole Hybrid ():
  • Structure : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide.
  • Key Differences :
    • Incorporates a pyrazole-carbothioamide group.
    • Fluorophenyl and methylphenyl substituents are retained but paired with a sulfur-containing moiety.
  • Crystallography : Single-crystal X-ray data (R factor = 0.056) confirm planar triazole and pyrazole rings, suggesting similar rigidity to the target compound .

Physicochemical and Spectroscopic Comparison

Property Target Compound Compound 6c Phthalazine-Triazole Pyrazole-Triazole
Molecular Weight ~349.37 (estimated) 385.43 543.10 Not reported
Key Functional Groups Oxadiazole, Triazole, F Benzoxazole, Triazole, S Phthalazine, Triazole, Ester Pyrazole, Triazole, S
Melting Point Not reported Not reported 213–215°C Not reported
IR (C=N Stretch) ~1630 cm⁻¹ (estimated) 1631 cm⁻¹ Not specified Not reported
¹H-NMR Features Aromatic H, N(CH₃)₂ NH (δ 9.79), Ar-H (δ 7.57–8.87) NH₂ (δ ~5.5), Ar-H (δ 7.2–8.5) Fluorophenyl signals (δ ~7.3–8.1)
Notes:
  • The dimethylaniline group in the target compound likely reduces polarity compared to the ester-containing phthalazine derivatives, affecting solubility.
  • The absence of NH groups in the target compound (vs. Compound 6c) may limit hydrogen-bonding interactions.

Biological Activity

The compound 4-(3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline is a complex organic molecule that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer and antimicrobial activities, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • Triazole moiety : Known for its role in enhancing biological activity.
  • Oxadiazole ring : Associated with various pharmacological effects.
  • Fluorophenyl and dimethylaniline substituents : These groups influence the compound's lipophilicity and biological interactions.

The molecular formula is C17H16FN5O3C_{17}H_{16}FN_5O_3 with a molecular weight of approximately 357.34 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. For instance:

  • In vitro studies have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. One study reported an IC50 value of approximately 2.76μM2.76\,\mu M against ovarian adenocarcinoma (OVXF 899) and 9.27μM9.27\,\mu M against pleural mesothelioma (PXF 1752) .
Cell LineIC50 (μM)
Ovarian Adenocarcinoma (OVXF 899)2.76
Pleural Mesothelioma (PXF 1752)9.27
Renal Cancer (RXF 486)1.143

This indicates a high selectivity towards renal cancer cells compared to other tested lines.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Research indicates that derivatives with similar structures can effectively inhibit the growth of both gram-positive and gram-negative bacteria. For example:

  • Compounds derived from oxadiazoles have shown activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 4μg/mL4\,\mu g/mL to 32μg/mL32\,\mu g/mL, outperforming standard antibiotics like chloramphenicol .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Click Chemistry : Utilizing azides and alkynes to form the triazole ring.
  • Cyclization Reactions : Forming the oxadiazole ring through condensation reactions.
  • Functional Group Modifications : Introducing fluorophenyl and dimethylaniline substituents to enhance biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole and oxadiazole derivatives:

  • The presence of electron-withdrawing groups (like fluorine in fluorophenyl) can enhance the compound's lipophilicity and overall biological effectiveness.
  • Variations in substituent positions on the aromatic rings can significantly impact potency against specific cancer cell lines.

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Oxadiazole Derivatives : A study showed that modified oxadiazoles exhibited broad-spectrum anticancer activity across multiple cell lines, suggesting that structural modifications could lead to enhanced therapeutic profiles .
  • Triazole Compounds : Research indicated that triazole-containing compounds demonstrated significant inhibition of tumor cell growth via various mechanisms including enzyme inhibition .

Q & A

Basic: What are the common synthetic routes for preparing the triazole-oxadiazole hybrid core in this compound?

The triazole-oxadiazole hybrid core is typically synthesized via cyclization reactions. For triazole formation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to introduce the 1,2,3-triazole moiety, as seen in analogous fluorophenyl-triazole derivatives . The 1,2,4-oxadiazol-5-yl group is often formed through a condensation reaction between amidoximes and activated carboxylic acid derivatives under thermal or acidic conditions. For example, sodium azide and nitrile intermediates have been employed in similar frameworks . Key steps include:

  • Step 1 : Synthesis of the 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde via CuAAC.
  • Step 2 : Formation of the oxadiazole ring by reacting the triazole intermediate with hydroxylamine derivatives, followed by cyclization.

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of substituents on the triazole-oxadiazole scaffold?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the Z/E configuration of substituents and non-covalent interactions (e.g., hydrogen bonding, π-π stacking). For example, in structurally similar triazole-oxadiazole hybrids, SC-XRD revealed planar orientations of fluorophenyl groups and dihedral angles between the triazole and oxadiazole rings (e.g., 5–15° deviations), influencing molecular packing and solubility . Advanced researchers should:

  • Compare experimental bond lengths/angles with DFT-optimized geometries.
  • Analyze intermolecular interactions using software like Mercury (CCDC) to predict stability and crystallinity .

Basic: What spectroscopic techniques are most effective for characterizing the fluorophenyl and dimethylaniline groups?

  • NMR : 19F^{19}\text{F} NMR confirms the presence and electronic environment of the fluorophenyl group (δ ≈ -115 to -120 ppm for para-substituted fluorine). 1H^{1}\text{H} NMR distinguishes dimethylaniline protons (singlet for N(CH3_3)2_2 at δ 2.8–3.1 ppm) .
  • IR : Stretching vibrations for C-F (1100–1250 cm1^{-1}) and C-N (aromatic amines, 1350–1500 cm1^{-1}) provide functional group validation.
  • Mass Spectrometry : High-resolution ESI-MS can differentiate isotopic patterns for bromine/fluorine substituents .

Advanced: How can conflicting bioactivity data for triazole-oxadiazole derivatives be systematically addressed?

Discrepancies in bioactivity often arise from variations in assay conditions or cellular models. For example, highlights triazole-thione derivatives with divergent IC50_{50} values across cancer cell lines due to differences in membrane permeability. To resolve contradictions:

  • Standardize assays using controls like doxorubicin and normalize for lipophilicity (logP) via HPLC.
  • Perform structure-activity relationship (SAR) studies by modifying the fluorophenyl or dimethylaniline groups to isolate contributing factors .
  • Use molecular docking to correlate bioactivity with binding affinities to target proteins (e.g., kinase enzymes) .

Basic: What strategies improve the solubility of this hydrophobic compound for in vitro studies?

  • Co-solvents : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
  • Micellar Systems : Incorporate surfactants like Tween-80 or PEG-based carriers.
  • Salt Formation : Introduce sulfonate or hydrochloride salts via reaction with acidic/basic side chains .

Advanced: What computational methods are suitable for predicting the compound’s metabolic stability?

  • In Silico Metabolism : Tools like StarDrop or ADMET Predictor model phase I/II metabolism, identifying vulnerable sites (e.g., N-demethylation of dimethylaniline).
  • Density Functional Theory (DFT) : Calculate activation energies for oxidative pathways (e.g., CYP450-mediated oxidation) .
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic half-lives .

Basic: How can thermal stability be assessed for this compound during storage?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td_\text{d}) under nitrogen/air.
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Advanced: How does the electron-withdrawing fluorophenyl group influence the electronic structure of the oxadiazole ring?

The para-fluorine atom induces a -I effect, polarizing the oxadiazole ring and increasing its electrophilicity. This enhances reactivity in nucleophilic substitution or cross-coupling reactions. Spectroscopic and computational data (e.g., NBO analysis) show:

  • Reduced electron density at the oxadiazole C-5 position, favoring interactions with electron-rich biological targets.
  • Stabilization of the triazole ring’s π-system, confirmed by red-shifted UV-Vis absorption bands .

Basic: What purification methods are optimal for isolating this compound post-synthesis?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for moderate polarity.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities .

Advanced: How can cryo-EM or XFEL techniques enhance structural analysis of this compound in complex with biological targets?

  • Cryo-Electron Microscopy (Cryo-EM) : Resolve binding modes to large macromolecules (e.g., kinases) at near-atomic resolution (2.5–3.5 Å).
  • X-ray Free-Electron Lasers (XFEL) : Study transient interactions in time-resolved experiments, capturing conformational changes upon target binding.
  • Complement with SC-XRD : Validate static structures from crystallography with dynamic data from XFEL .

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